![molecular formula C16H10BrClN2OS B2542323 (4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone CAS No. 339022-37-6](/img/structure/B2542323.png)
(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone
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Description
“(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone” is a chemical compound with the molecular formula C16H10BrClN2OS . It has a molecular weight of 393.69 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone” consists of a bromophenyl group, a chloroanilino group, and a thiazolyl group . The exact structure can be confirmed by physicochemical and spectral characteristics .Physical And Chemical Properties Analysis
“(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone” has a density of 1.6±0.1 g/cm3, a boiling point of 515.7±58.0 °C at 760 mmHg, and a flash point of 265.7±32.3 °C . The melting point is not available .Scientific Research Applications
- The compound’s structure offers perplexing possibilities for drug design. Researchers explore its potential as a scaffold for developing novel pharmaceuticals. Its heterocyclic ring system may serve as a basis for creating new drugs with specific biological activities .
- A recent study investigated the neurotoxic potential of this compound on rainbow trout alevins (Oncorhynchus mykiss). Researchers examined its impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. AchE plays a crucial role in nerve pulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement. Understanding such effects is essential for assessing safety and potential therapeutic applications .
- Pyrazoline derivatives, including this compound, have demonstrated antibacterial and antifungal activities. Researchers have explored their potential in combating microbial infections. Further studies could reveal specific mechanisms and optimize their efficacy .
- Oxidative stress contributes to various diseases. Compounds with antioxidant properties are valuable in mitigating cellular damage caused by reactive oxygen species (ROS). Investigations into the antioxidant potential of this compound could yield insights for therapeutic interventions .
- Beyond pharmaceuticals, the compound’s unique structure holds promise in materials science. Researchers may explore its applications in designing functional materials, catalysts, or organic synthesis pathways.
- Efforts have been made to study the pharmacological activities of related derivatives. Researchers investigate their potential in overcoming drug resistance by pathogens and cancer cells. Understanding their interactions with cellular targets is crucial for developing effective therapies .
Pharmaceuticals and Drug Development
Neurotoxicity and Behavioral Effects
Antibacterial and Antifungal Properties
Antioxidant and Antitumor Activities
Materials Science and Organic Synthesis
Combating Antimicrobial and Anticancer Drug Resistance
properties
IUPAC Name |
(4-bromophenyl)-[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2OS/c17-11-7-5-10(6-8-11)15(21)14-9-19-16(22-14)20-13-4-2-1-3-12(13)18/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDAGLSMZKVGBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)[2-(2-chloroanilino)-1,3-thiazol-5-yl]methanone |
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